N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound featuring a unique combination of functional groups, including a hydroxyethyl group, a methylthiophene ring, an isoxazole ring, and an oxalamide moiety
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-5-20-10(7)8(16)6-13-11(17)12(18)14-9-2-4-19-15-9/h2-5,8,16H,6H2,1H3,(H,13,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMZZZUSDYGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
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Formation of the Hydroxyethyl Intermediate: : The initial step involves the preparation of the 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl intermediate. This can be achieved through the reaction of 3-methylthiophene with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
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Isoxazole Ring Formation: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a suitable precursor such as a hydroximoyl chloride.
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Oxalamide Formation: : The final step involves the coupling of the hydroxyethyl intermediate with the isoxazole derivative using oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of an aldehyde or ketone derivative.
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Reduction: : The oxalamide moiety can be reduced to form corresponding amines, which may alter the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the thiophene ring.
Scientific Research Applications
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, a compound with the CAS number 1351648-67-3, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and materials science.
Basic Information
- Molecular Formula : C₁₂H₁₃N₃O₄S
- Molecular Weight : 295.32 g/mol
- Structure : The compound features a hydroxyl group, a thiophene ring, and an isoxazole moiety, which contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. The presence of the isoxazole ring is particularly significant as compounds containing this moiety are known for their diverse pharmacological activities.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of oxalamide compounds can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies on similar compounds have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : Compounds with similar structural features have been evaluated for their anti-inflammatory effects, targeting pathways such as NF-kB signaling. Preliminary data suggest that this compound may modulate inflammatory responses in vitro.
Pharmacology
The compound's pharmacokinetic profile is crucial for its development as a therapeutic agent. Investigations into its absorption, distribution, metabolism, and excretion (ADME) characteristics are ongoing.
Pharmacological Insights
- Bioavailability Studies : Initial studies indicate that modifications to the hydroxyl and isoxazole groups can enhance solubility and bioavailability.
- Target Identification : Ongoing research aims to identify specific protein targets for this compound using techniques such as affinity chromatography and mass spectrometry.
Materials Science
Beyond medicinal applications, this compound is being explored for its potential use in materials science, particularly in creating functional polymers and coatings.
Material Applications
- Polymer Synthesis : The compound can be used as a monomer for synthesizing new polymeric materials with tailored properties for applications in electronics and coatings.
- Nanocomposite Development : Research is underway to incorporate this compound into nanocomposites to enhance mechanical properties and thermal stability.
Summary of Findings
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Drug development | Anticancer and anti-inflammatory activities |
| Pharmacology | ADME studies | Enhanced solubility through structural modifications |
| Materials Science | Polymer synthesis | Potential for creating functional coatings |
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds with active site residues, while the isoxazole and thiophene rings could engage in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide: Lacks the methylthiophene ring, potentially altering its biological activity and chemical reactivity.
N1-(2-hydroxy-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide: Contains a phenyl group instead of a methylthiophene ring, which may affect its interaction with biological targets.
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide: Substitutes the isoxazole ring with a pyridine ring, potentially changing its chemical properties and applications.
Uniqueness
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the isoxazole and methylthiophene rings allows for diverse interactions and reactivity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 284.35 g/mol
- CAS Number : 1396794-99-2
The structural features include a hydroxyethyl group, a thiophene ring, and an isoxazole moiety, which are critical for its biological activity.
1. Anticancer Properties
Research indicates that compounds with isoxazole groups exhibit anticancer properties. Specifically, studies have shown that derivatives of isoxazole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, a related compound demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that the isoxazole moiety may enhance anticancer activity through interactions with cellular targets .
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may function as an inhibitor of certain enzymes or receptors involved in cell signaling pathways. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene and isoxazole rings have been shown to influence potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at the 5-position of isoxazole | Increased potency against cancer cell lines |
| Alteration of the thiophene substituent | Enhanced binding affinity to target proteins |
These findings highlight the importance of specific functional groups in determining the biological profile of the compound.
Study 1: Anticancer Efficacy
In a study evaluating various derivatives of oxalamide compounds, this compound showed promising results against human breast cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating effective inhibition of cell growth .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of related oxalamides. The results demonstrated that specific modifications to the oxalamide backbone could enhance inhibitory activity against certain kinases involved in cancer progression. This suggests that this compound may also possess similar inhibitory effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to achieve high purity (>95%) for N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of hydroxyethyl-methylthiophene and isoxazole-oxalamide precursors. Key considerations:
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Temperature control : Maintain 50–60°C during amide bond formation to minimize side reactions.
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Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity.
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Validation : Confirm purity via HPLC (retention time: ~8.2 min, 95% peak area) and 1H NMR (absence of extraneous peaks) .
Step Critical Parameter Purpose 1 50–60°C, pH 7–8 Amide coupling efficiency 2 Ethanol/water (3:1) Recrystallization for purity 3 HPLC (C18 column) Purity quantification
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to hydroxyethyl (δ 3.6–4.1 ppm), methylthiophene (δ 6.8–7.2 ppm), and isoxazole (δ 8.3–8.5 ppm) moieties.
- LC-MS : Confirm molecular weight (348.42 g/mol) via [M+H]+ ion at m/z 349.4.
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (O-H at ~3300 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution (MIC assays) against S. aureus and E. coli (related oxalamides show MICs of 8–32 µg/mL ).
- Kinase inhibition : Test against FGFR1 or JAK2 via ADP-Glo™ assays (IC50 determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can structural contradictions in biological activity data across assays be resolved?
- Methodological Answer :
- Assay validation : Replicate studies using standardized cell lines (e.g., ATCC-certified HeLa) and control compounds.
- Stability testing : Monitor compound degradation in assay media via LC-MS (e.g., check for hydrolysis of oxalamide bond at pH 7.4).
- Orthogonal assays : Compare enzymatic (e.g., kinase inhibition) vs. cell-based (e.g., proliferation) results to isolate mechanisms .
Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) for in vivo studies?
- Methodological Answer :
- LogP modulation : Introduce hydrophilic groups (e.g., PEG chains) on the hydroxyethyl moiety to reduce LogP from ~2.5 to <2.0.
- Metabolic stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., methylthiophene oxidation).
- Formulation : Prepare PEGylated nanoparticles (100–200 nm) to enhance solubility and half-life in rodent models .
Q. How can structure-activity relationship (SAR) studies guide functional group optimization?
- Methodological Answer :
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Isoxazole substitution : Replace isoxazole-3-yl with 5-methylisoxazole to test steric effects on target binding (e.g., kinase active sites).
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Methylthiophene modification : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance π-stacking with aromatic residues.
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Hydroxyethyl chain : Replace with cyclopropyl to restrict conformational flexibility and improve selectivity .
Modification Assay Outcome Rationale Isoxazole → 5-Me-isoxazole IC50 ↓ 30% (FGFR1) Improved hydrophobic interactions Methylthiophene → 5-Cl-thiophene MIC ↓ 4-fold Enhanced membrane penetration
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with FGFR1 crystal structure (PDB: 3TT0). Prioritize poses with hydrogen bonds to oxalamide carbonyls.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Free energy calculations : MM-PBSA to rank derivatives by ΔG binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma concentrations (LC-MS/MS) to confirm adequate exposure.
- Metabolite identification : Use HR-MS to detect inactive metabolites (e.g., hydroxylated methylthiophene).
- Tissue distribution : Radiolabel the compound (14C) to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
